C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

説明

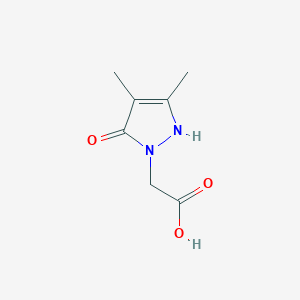

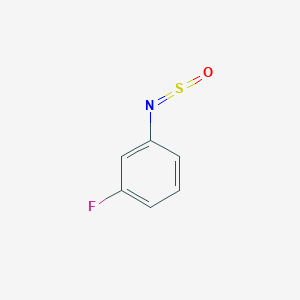

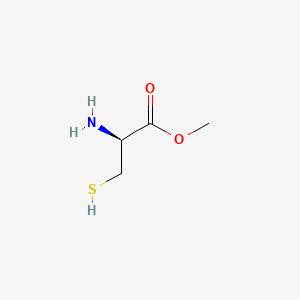

The compound “C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine” is a complex organic molecule. It seems to contain a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a phenyl ring (a six-membered ring of carbon atoms) which is substituted with two methyl groups .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as Grignard reactions, where a halogenated compound reacts with magnesium in an ether solution .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the connectivity of the atoms and the presence of the pyridine and phenyl rings. The exact structure would depend on the specific locations of the bonds within the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen in the pyridine ring and the methyl groups on the phenyl ring. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .科学的研究の応用

Copper(I) Complexes with Novel Bidentate Iminopyridine Ligands

Research by Dehghanpour et al. (2007) involved synthesizing and characterizing copper(I) complexes containing ligands similar to the query compound, demonstrating applications in coordination chemistry. These complexes exhibited unique structural properties and showed quasireversible redox behavior, hinting at potential applications in electrochemical devices and catalysis Dehghanpour, Bouslimani, Welter, & Mojahed, 2007.

Crystal and Molecular Structure Analysis

Another study by Trivedi et al. (2009) focused on the synthesis of a novel dihydropyridine derivative, characterized through spectroscopic techniques and X-ray diffraction studies. The structural elucidation of such compounds contributes to the broader understanding of molecular interactions and the design of new chemical entities with potential applications in drug development and materials science Trivedi, Gowda, Naliapara, Sridhar, Prasad, & Shah, 2009.

Copper-Catalyzed C-N Bond Cleavage

Huang et al. (2013) developed a copper-catalyzed method for C-N bond cleavage of aromatic methylamines to construct pyridine derivatives. This approach facilitates the assembly of complex molecules from simple starting materials, indicating its utility in organic synthesis and the pharmaceutical industry Huang, Ji, Wu, Huang, & Jiang, 2013.

Solution-Processed TADF Bluish-Green and Hybrid White OLEDs

A study by Ngo et al. (2019) explored the use of pyridine-containing bipolar host materials for blue organic light-emitting diode (OLED) applications. The research highlights the potential of such compounds in enhancing the performance of OLED devices, showcasing their importance in the development of energy-efficient lighting and displays Ngo, Hung, Tsai, Sharma, & Chen, 2019.

Regioselectivity and Mechanism in Synthesizing N-Substituted Pyridones

Li et al. (2017) investigated the regioselectivity and mechanism of synthesizing N-substituted pyridones and 2-substituted pyridines through metal-free C-O and C-N bond-cleaving of oxazoline[3,2-a]pyridiniums. This research contributes to the field of heterocyclic chemistry, offering insights into the synthesis of pyridine derivatives, which are crucial intermediates in many pharmaceuticals Li, Xue, Yang, Feng, Liu, Zhang, Zhu, Xu, Hall, Zhao, Shi, & Zhu, 2017.

作用機序

特性

IUPAC Name |

(2,5-dimethylphenyl)-pyridin-4-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-10-3-4-11(2)13(9-10)14(15)12-5-7-16-8-6-12/h3-9,14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERVVZFARQMUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C2=CC=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride](/img/structure/B3164081.png)

![{1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3164142.png)

![3-[5-(4-Chloro-phenyl)-tetrazol-1-YL]-propionic acid](/img/structure/B3164145.png)